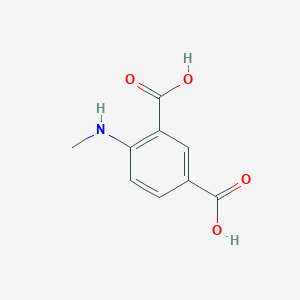![molecular formula C10H15N3 B12113599 Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- is a heterocyclic compound that belongs to the class of pyrazoloquinolizines This compound is characterized by its unique fused ring structure, which includes both pyrazole and quinolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen functionalities, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as a bioactive molecule with potential therapeutic applications.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family, known for its biological activity and potential therapeutic applications.
Quinoline: A well-known nitrogenous base with a wide range of applications in medicinal chemistry.
Uniqueness
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1,4,5,7,8,9,10,10a-octahydropyrazolo[3,4-a]quinolizine |
InChI |
InChI=1S/C10H15N3/c1-2-5-13-6-4-8-7-11-12-10(8)9(13)3-1/h7,9H,1-6H2,(H,11,12) |
InChI Key |
FIWQPBGSTABWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC3=C(C2C1)NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


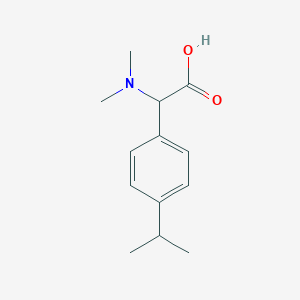
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
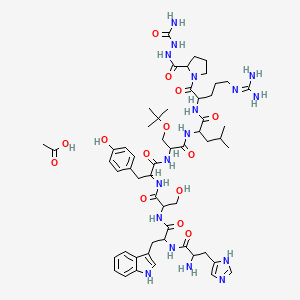
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
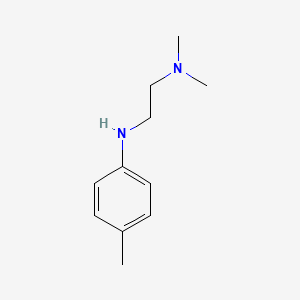
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
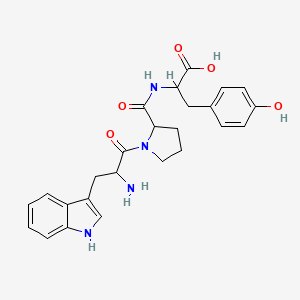
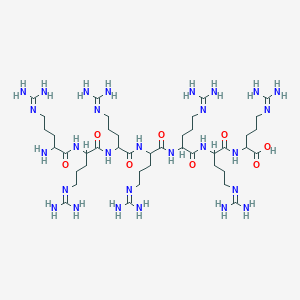
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)

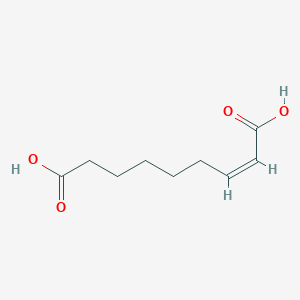
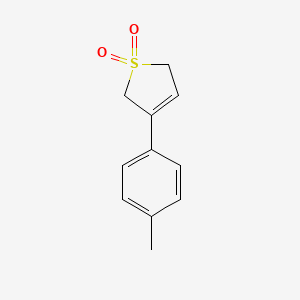
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
